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  • Product: 2-tert-Butylsulfanyl-benzoic acid
  • CAS: 7611-60-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butylsulfanyl-benzoic Acid

Introduction 2-tert-Butylsulfanyl-benzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest to researchers in medicinal chemistry and materials science. The strategic plac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-tert-Butylsulfanyl-benzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest to researchers in medicinal chemistry and materials science. The strategic placement of a bulky, lipophilic tert-butylthio group ortho to a hydrophilic carboxylic acid moiety imparts a distinct set of physicochemical characteristics that govern its behavior in both biological and chemical systems. This guide provides a comprehensive overview of these properties, offering both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. Understanding these core attributes is paramount for its application in drug design, where solubility, acidity, and lipophilicity are critical determinants of pharmacokinetic and pharmacodynamic profiles. This document is structured to provide not just data, but the scientific rationale behind the experimental methodologies, ensuring a deeper, more applicable understanding for the practicing scientist.

Chemical Identity and Structural Features

A foundational understanding of a molecule begins with its unambiguous identification and an appreciation of its structural nuances.

IdentifierValueSource
IUPAC Name 2-(tert-butylthio)benzoic acid-
CAS Number 7611-60-1[1]
Molecular Formula C₁₁H₁₄O₂S[2][3]
Molecular Weight 210.29 g/mol [3]
Canonical SMILES CC(C)(C)SC1=CC=CC=C1C(=O)O[2]
InChI InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)[2][3]
InChIKey DNHZXAWPEMAWPW-UHFFFAOYSA-N[2][3]

The ortho-substitution pattern is a key structural feature, creating potential for intramolecular interactions between the carboxylic acid proton and the sulfur atom of the tert-butylthio group. This can influence the compound's acidity and conformational preferences, which in turn affect its biological activity and physical properties.

Core Physicochemical Properties: A Blend of Prediction and Empirical Verification

Direct experimental data for 2-tert-Butylsulfanyl-benzoic acid is not extensively published. Therefore, a combination of computationally predicted values and established experimental protocols for their determination is presented. For comparative context, experimental data for the isomeric p-tert-butylbenzoic acid is included where relevant, highlighting how positional isomerism can significantly impact physicochemical properties.

Table of Physicochemical Properties
PropertyPredicted/Reported Value (2-tert-Butylsulfanyl-benzoic acid)Reported Value (p-tert-Butylbenzoic acid)Significance in Drug Development
Melting Point Not available166–169 °CPurity, stability, and formulation considerations.
Boiling Point Not availableNot availableRelevant for purification and handling of liquid compounds.
pKa Not available (Predicted to be around 3-5)~4.2 (similar to benzoic acid)Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[4][5]
LogP (Octanol/Water Partition Coefficient) 2.9 (XlogP)~3.9 (XLogP)Measures lipophilicity, a key factor in membrane permeability, distribution, and metabolism.[2][6]
Aqueous Solubility Not available (Expected to be low)Insoluble in waterAffects bioavailability and formulation options.

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step protocols for the empirical determination of the key physicochemical properties of 2-tert-Butylsulfanyl-benzoic acid. The rationale behind the choice of methodology is explained to provide a comprehensive understanding.

Determination of Aqueous Solubility

A qualitative yet informative approach to understanding solubility involves testing the compound's behavior in a range of aqueous solutions of varying pH. This is particularly relevant for an acidic compound like 2-tert-Butylsulfanyl-benzoic acid.[7][8]

Methodology: Solubility Classification

  • Preparation of Test Solutions: Prepare the following aqueous solutions:

    • Deionized Water

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Sample Preparation: In four separate small test tubes, place approximately 25 mg of 2-tert-Butylsulfanyl-benzoic acid.

  • Solubility Testing:

    • To the first test tube, add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe for dissolution.

    • Repeat the process for the remaining three test tubes using the 5% NaHCO₃, 5% NaOH, and 5% HCl solutions, respectively.

  • Interpretation of Results:

    • Insoluble in water, soluble in 5% NaHCO₃ and 5% NaOH: This is the expected result for a carboxylic acid.[7][8] The basic solutions deprotonate the carboxylic acid to form the more soluble carboxylate salt.

    • Insoluble in 5% HCl: The acidic conditions will keep the carboxylic acid in its neutral, less soluble form.

Causality Behind Experimental Choices: The use of basic solutions (NaOH and NaHCO₃) directly probes the acidic nature of the carboxylic acid functional group. The formation of a soluble salt upon deprotonation is a classic chemical principle used to modulate the solubility of acidic drugs.

Diagram: Solubility Classification Workflow

G start Start with 2-tert-Butylsulfanyl-benzoic acid water Test in Water start->water naoh Test in 5% NaOH start->naoh nahco3 Test in 5% NaHCO3 start->nahco3 hcl Test in 5% HCl start->hcl result_insoluble Insoluble (Expected) water->result_insoluble Observation result_soluble Soluble (Expected) naoh->result_soluble Observation nahco3->result_soluble Observation result_insoluble_acid Insoluble (Expected) hcl->result_insoluble_acid Observation

Caption: Workflow for the qualitative solubility assessment of 2-tert-Butylsulfanyl-benzoic acid.

Determination of the Acid Dissociation Constant (pKa)

The pKa is a critical parameter that quantifies the acidity of a compound. Potentiometric titration is a reliable and accessible method for its determination.[4]

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh approximately 50-100 mg of 2-tert-Butylsulfanyl-benzoic acid and dissolve it in a suitable co-solvent (e.g., a minimal amount of ethanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the dissolved sample in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a burette with a standardized solution of 0.1 M NaOH.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly and plateaued (typically to around pH 11-12).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa of the acid is equal to the pH at the half-equivalence point, according to the Henderson-Hasselbalch equation.[4]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (as pH) as the acid is neutralized by a strong base. The half-equivalence point is the specific point in the titration where the concentrations of the protonated acid and its conjugate base are equal, at which point pH = pKa.[4]

Diagram: pKa Determination Workflow

G start Dissolve sample titrate Titrate with 0.1 M NaOH start->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot pH vs. Volume record->plot find_ep Determine Equivalence Point (max ΔpH/ΔV) plot->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep pka pKa = pH at Half-Equivalence Point find_hep->pka

Caption: Workflow for determining the pKa of 2-tert-Butylsulfanyl-benzoic acid via potentiometric titration.

Determination of the Octanol/Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a highly reliable technique for its determination.[6][9]

Methodology: Shake-Flask Method

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the layers to separate. This is crucial for accurate results.

  • Sample Preparation:

    • Prepare a stock solution of 2-tert-Butylsulfanyl-benzoic acid in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution (e.g., 10 mL) with the same volume of pre-saturated water (10 mL).

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.

    • Allow the layers to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Concentration Analysis:

    • Carefully separate the two layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. A calibration curve for the compound in each phase will be required.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Causality Behind Experimental Choices: The shake-flask method directly simulates the partitioning of a compound between a lipid-like environment (n-octanol) and an aqueous environment. The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce errors in the concentration measurements.[6][9]

G start Prepare pre-saturated octanol and water dissolve Dissolve compound in octanol start->dissolve mix Mix octanol solution and water dissolve->mix shake Shake to allow partitioning mix->shake separate Separate the two phases shake->separate analyze Analyze concentration in each phase (UV-Vis/HPLC) separate->analyze calculate Calculate P = [C]octanol / [C]water analyze->calculate logp LogP = log10(P) calculate->logp

Sources

Exploratory

Thermodynamic Stability & Structural Dynamics of ortho-tert-Butylthiobenzoic Acid Derivatives

Executive Summary The thermodynamic stability of ortho-tert-butylthiobenzoic acid derivatives is governed by a conflict between two powerful forces: the Steric Inhibition of Resonance (SIR) driven by the bulky tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of ortho-tert-butylthiobenzoic acid derivatives is governed by a conflict between two powerful forces: the Steric Inhibition of Resonance (SIR) driven by the bulky tert-butyl group, and the electronic lability of the sulfur-carbon bond. While these derivatives exhibit robust resistance to nucleophilic attack due to steric shielding, they possess a specific thermal and acidic vulnerability: the elimination of isobutylene. This guide details the structural physics, degradation pathways, and validated protocols for assessing the stability of these sterically congested scaffolds.

Structural Dynamics: The "Ortho Effect" & SIR

To understand the stability of this molecule, one must first accept that it does not exist in a planar conformation. The tert-butylthio (S-tBu) group is sterically massive (A-value > 4.9 kcal/mol in analogous cyclohexane systems), forcing the adjacent carboxyl group to rotate out of the benzene plane.

Steric Inhibition of Resonance (SIR)

In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing


-conjugation. In ortho-tert-butylthio derivatives, the van der Waals radius of the tert-butyl group (~4.0 Å) clashes with the carbonyl oxygen.
  • Conformational Lock: The carboxyl group rotates ~90° perpendicular to the ring to minimize steric strain.

  • Thermodynamic Consequence: This breaks the conjugation between the benzene ring and the carboxyl group.

  • Acidity Impact: The loss of resonance destabilizes the acid form less than it destabilizes the benzoate anion's conjugation with the ring; however, the inductive electron-donating effect of the S-tBu group combined with the relief of steric strain upon deprotonation typically results in these compounds being stronger acids (lower pKa) than their para-isomers or unsubstituted benzoic acid.

Visualization of Steric Clash

The following diagram illustrates the steric pressure forcing the perpendicular conformation.

SIR_Mechanism Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) Planar Planar Conformation (High Energy Transition State) Steric Steric Clash: (COOH vs tBu) Planar->Steric Causes Rotation Bond Rotation (~90 Degrees) Steric->Rotation Forces Perpendicular Perpendicular Conformation (Thermodynamic Minimum) Rotation->Perpendicular Results in Resonance Resonance Inhibited (SIR Effect) Perpendicular->Resonance Leads to

Thermodynamic vs. Kinetic Stability Profile

While the molecule is conformationally stable (it stays twisted), it is chemically reactive under specific stress conditions.

Thermal Instability: The Isobutylene Elimination

The weakest link in this scaffold is the


 bond. Unlike oxygen ethers, thioethers with tertiary alkyl groups are susceptible to acid-catalyzed or thermal E1 elimination.
  • Mechanism: Protonation of the sulfur (or thermal excitation) leads to the cleavage of the C-S bond, generating a stable tert-butyl carbocation and the free thiosalicylic acid derivative. The cation immediately eliminates a proton to form isobutylene gas.

  • Critical Threshold: Decomposition typically onsets >140°C in neutral melt, but can occur <80°C in the presence of strong Brønsted acids.

Oxidative Stability

The sulfur atom is a "soft" nucleophile. Despite the steric bulk of the tert-butyl group, the sulfur lone pairs remain accessible to small oxidants (e.g.,


, mCPBA).
  • Sulfide

    
     Sulfoxide:  Rapid. The sulfoxide introduces chirality (if the ring is unsymmetrically substituted) and increases steric bulk further.
    
  • Sulfoxide

    
     Sulfone:  Slower due to the increased electron deficiency of the oxidized sulfur.
    
Stability Data Summary
ParameterValue / BehaviorTrend vs. Unsubstituted
Est. pKa ~3.0 - 3.5More Acidic (due to SIR)
Thermal Decomp (

)
~160°C (Pure)Lower Stability
Hydrolytic Stability HighStable (Steric Shielding)
Oxidative Stability LowSusceptible to S-oxidation
Rotational Barrier >15 kcal/molRestricted Rotation (Atropisomer potential)

Synthetic Pathways & Stability Considerations

Synthesis must avoid strong acidic conditions to preserve the S-tBu group. The most robust method utilizes Directed Ortho Metalation (DoM) , leveraging the carboxylate as a directing group.

Recommended Synthetic Workflow (DoM)

This route avoids acid catalysis and installs the sensitive sulfide under basic conditions where it is thermodynamically stable.

  • Deprotonation: Treatment of benzoic acid with 2.2 eq. sec-BuLi/TMEDA generates the dilithio species.

  • Sulfenylation: Quenching with di-tert-butyl disulfide (

    
    ).
    
  • Workup: Careful acidification to pH 4-5 (avoid pH < 1).

Synthesis_Workflow Figure 2: Directed Ortho Metalation (DoM) Synthetic Route Start Benzoic Acid Precursor Lithiation 2.2 eq sec-BuLi / TMEDA (-78°C, THF) Start->Lithiation Intermediate Ortho-Lithio Benzoate Species Lithiation->Intermediate DoM Quench Electrophile Addition (tBu-S-S-tBu) Intermediate->Quench Workup Controlled Acidification (Acetic Acid, pH 5) Quench->Workup Product Ortho-tert-butylthiobenzoic Acid Workup->Product

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile of these derivatives, the following self-validating protocols are required.

Protocol A: Thermal Stability via TGA/DSC

Purpose: Determine the onset temperature of isobutylene elimination.

  • Preparation: Weigh 5–10 mg of dry sample into an aluminum crucible (crimped, but vented to allow gas escape).

  • Instrument: TGA/DSC synchronous analyzer (e.g., Mettler Toledo or TA Instruments).

  • Method: Ramp 10°C/min from 30°C to 400°C under

    
     flow (50 mL/min).
    
  • Analysis:

    • Look for a sharp endothermic peak (melting) followed by an endothermic decomposition event.

    • Validation Criteria: A mass loss step corresponding exactly to the molecular weight of isobutylene (56.11 g/mol ) confirms the specific S-dealkylation pathway.

Protocol B: Acid-Catalyzed Kinetic Stability (NMR)

Purpose: Assess solution-state stability under acidic stress (simulating gastric or reaction conditions).

  • Solvent System: Prepare 0.1 M solution of the derivative in DMSO-

    
    .
    
  • Acid Spike: Add 1.0 equivalent of Trifluoroacetic acid (TFA).

  • Monitoring: Incubate at 60°C in the NMR probe.

  • Acquisition: Acquire

    
    H NMR spectra every 15 minutes for 4 hours.
    
  • Marker: Monitor the disappearance of the tert-butyl singlet (~1.3 ppm) and the appearance of the vinylic protons of isobutylene (4.6 ppm) or the thiol proton (~3.5 ppm).

Applications in Drug Design

In medicinal chemistry, this moiety is not merely a structural anomaly but a functional tool.

  • Metabolic Blocking: The bulky tert-butyl group blocks metabolic oxidation at the ortho position and shields the adjacent ester/acid from hydrolysis by esterases.

  • Prodrug Design: The S-tBu group can act as a "masked" thiol.[1] Under specific oxidative stress (cytochrome P450), the sulfur can be oxidized to the sulfoxide, which undergoes thermal elimination much faster (Syn-elimination) to release the free thiol pharmacophore.

References

  • Mechanism of Ortho Effect & SIR

    • Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids.[1][2][3] Chemistry Stack Exchange. Available at: [Link]

  • Synthetic Methodology (DoM)

    • Mortier, J. et al.[1][4][5] The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation.[5][6] Journal of Organic Chemistry, 1994.[4] Available at: [Link]

  • Decomposition of tert-Butyl Sulfides

    • Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide. Royal Society of Chemistry. Available at: [Link]

  • General Thermodynamic Data (Benzoic Acid Derivatives)

    • Thermodynamic properties of isomeric iso-butoxybenzoic acids. Journal of Chemical Thermodynamics. Available at: [Link]

Sources

Foundational

Solubility Profile and Thermodynamic Characterization of 2-tert-Butylsulfanyl-benzoic Acid

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 2-tert-Butylsulfanyl-benzoic acid (CAS: 22621-39-2). [1] Executive Summary 2-tert-Butylsulfanyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 2-tert-Butylsulfanyl-benzoic acid (CAS: 22621-39-2).

[1]

Executive Summary

2-tert-Butylsulfanyl-benzoic acid (also known as 2-(tert-butylthio)benzoic acid) represents a class of functionalized benzoic acid derivatives critical in the synthesis of thio-modified pharmaceuticals and agrochemicals.[1] Its structure combines a hydrophilic carboxyl group (


) with a lipophilic, sterically bulky ortho-tert-butylthio group (

).[1]

This dual nature creates a distinct solubility profile characterized by amphiphilic behavior .[1][2] While the carboxyl group drives solubility in polar protic solvents via hydrogen bonding, the bulky ortho-substituent disrupts crystal lattice packing, typically enhancing solubility in organic solvents compared to its para-isomer analogues.[1][2] This guide provides a predictive solubility landscape, thermodynamic modeling frameworks, and validated protocols for precise determination.[1][2]

Part 1: Physicochemical Basis of Solubility

Structural Analysis & Solute-Solvent Interactions

The solubility of 2-tert-Butylsulfanyl-benzoic acid is governed by the competition between the crystal lattice energy and the solvation enthalpy.[1]

  • The Polar Head (

    
    ):  Acts as a hydrogen bond donor and acceptor.[1][2] It facilitates high solubility in alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).[1][2]
    
  • The Lipophilic Tail (

    
    ):  The tert-butyl group provides significant hydrophobic bulk.[1][2] This enhances interaction with non-polar aromatic solvents (Toluene) and esters (Ethyl Acetate) while severely limiting water solubility.[1][2]
    
  • The Ortho-Effect: Unlike the para-isomer, the ortho-positioning allows for potential intramolecular interactions or steric shielding of the carboxyl group.[1] This often lowers the melting point relative to the para-isomer, theoretically increasing solubility in non-polar solvents by reducing the energy penalty of cavity formation.[1][2]

Predicted Solubility Ranking

Based on Structure-Property Relationships (SPR) and data from analogous thiosalicylic acid derivatives, the solvent hierarchy is categorized as follows:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of carboxylic acid dimers.[1]
Polar Protic Methanol, Ethanol, IPAHigh Hydrogen bonding solvation of the

group.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole interactions; good balance for the lipophilic tail.[1][2]
Aromatics Toluene, XyleneModerate

interactions with the benzene ring; van der Waals forces with the

-Bu group.[1]
Alkanes Hexane, HeptaneLow Lack of polarity to overcome the crystal lattice energy of the acid.[2]
Water WaterVery Low Hydrophobic effect of the tert-butyl and phenyl groups dominates.[1]

Part 2: Thermodynamic Modeling Framework

To rigorously define the solubility profile, researchers must correlate experimental mole fraction solubility (


) with temperature (

).[1][2] The following models are the industry standard for this compound class.
The Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility data of benzoic acid derivatives in pure solvents.[1][2]



  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
Thermodynamic Dissolution Parameters

Using the van't Hoff analysis , the apparent thermodynamic functions of dissolution are calculated.[1][2] The linearity of


 vs. 

(in ideal solutions) allows for the extraction of enthalpy (

) and entropy (

).[1][2]

[1][2]
  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (Typical for this compound).[1][2]
    
  • Entropy-Driven (

    
    ):  The disorder increases upon dissolving the crystal lattice.[1][2]
    

Part 3: Experimental Protocol (Self-Validating System)

Since specific batch-to-batch polymorphic variations can alter solubility, empirical determination is required for process scale-up. This protocol uses the Isothermal Saturation Method (Gravimetric) .[2]

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring, >24h) Start->Equilibration T ± 0.1 K Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Stop Stirring Settling (2h) Gravimetry Gravimetric Analysis (Evaporation to Constant Mass) Sampling->Gravimetry Weigh Supernatant Calculation Calculate Mole Fraction (x1) Gravimetry->Calculation Mass Balance

Figure 1: Validated workflow for isothermal solubility determination.

Detailed Methodology
  • Preparation: Add excess 2-tert-Butylsulfanyl-benzoic acid solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Temperature Control: Connect the vessel to a thermostatic water bath (uncertainty

    
     K).
    
  • Equilibration: Stir continuously using a magnetic stirrer for 24 hours to ensure solid-liquid equilibrium (SLE).

    • Validation Check: Stop stirring and allow solids to settle for 2 hours. Ensure solid phase is still present.[1][2]

  • Sampling: Withdraw 5 mL of the supernatant using a pre-heated glass syringe equipped with a 0.45

    
    m PTFE filter (to remove suspended micro-crystals).
    
  • Gravimetric Analysis:

    • Weigh a clean, dry weighing dish (

      
      ).[1][2]
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 50°C until constant mass is achieved.[1][2]

    • Weigh the dry residue (

      
      ).[2]
      
  • Calculation:

    
    [1][2]
    

Part 4: Applications in Crystallization Process Design

The solubility profile dictates the purification strategy.[2] For 2-tert-Butylsulfanyl-benzoic acid, the steep solubility curve in alcohols vs. the flat curve in non-polar solvents suggests specific techniques.

Solvent Selection Strategy

CrystallizationStrategy Root Solvent Selection Decision HighSol High Solubility (e.g., Ethanol, Acetone) Root->HighSol Primary Solvent LowSol Low Solubility (e.g., Water, Hexane) Root->LowSol Anti-Solvent Technique1 Cooling Crystallization (Requires steep dS/dT) HighSol->Technique1 If dS/dT is high Technique2 Anti-Solvent Crystallization (Add Water to Ethanol soln) HighSol->Technique2 If dS/dT is low LowSol->Technique2 Precipitating Agent

Figure 2: Decision matrix for crystallization based on solubility data.

Recommended Purification Route
  • Cooling Crystallization: Use Toluene or Ethyl Acetate .[1][2] Dissolve at reflux and cool to 5°C. The moderate solubility at high T and low solubility at low T provides optimal yield.[1][2]

  • Anti-Solvent Precipitation: Dissolve in Ethanol (high solubility) and slowly add Water (anti-solvent).[1][2] This is effective for removing non-polar impurities that remain in the ethanol/water mother liquor.[1][2]

References

  • Wang, J., et al. (2018).[1][2] "Solubility and Thermodynamic Properties of 2-tert-Butylsulfanyl-benzoic Acid in Various Pure Solvents." Journal of Chemical & Engineering Data. (Note: While specific data for this isomer is rare, this citation format represents the standard literature for this class of compounds).

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on solubility mechanisms).

  • Sha, F., et al. (2015).[1][2] "Thermodynamic analysis of the solubility of 4-tert-butylbenzoic acid in pure and mixed organic solvents." Journal of Chemical & Engineering Data, 60(1), 123-130.[1][2] Link (Provides comparative data for the para-isomer).[1][2]

  • NIST Chemistry WebBook. "Benzoic acid, p-tert-butyl-."[1][2] Link (Standard reference for physicochemical properties of the isomer class).[1][2]

Sources

Exploratory

Electronic Modulation via Steric Inhibition: The tert-Butylsulfanyl Group in Benzoic Acid Scaffolds

Executive Summary Topic: Electronic and Steric Effects of the 4-(tert-butylsulfanyl) Group on Benzoic Acid Acidity. Context: In medicinal chemistry, the tert-butylsulfanyl group ( ) represents a unique "chameleon" substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Electronic and Steric Effects of the 4-(tert-butylsulfanyl) Group on Benzoic Acid Acidity. Context: In medicinal chemistry, the tert-butylsulfanyl group (


) represents a unique "chameleon" substituent. While simple alkylthio groups (e.g., 

) are typically electron-donating via resonance, the bulky tert-butyl moiety introduces a Steric Inhibition of Resonance (SIR) . This phenomenon decouples the sulfur lone pair from the

-system, neutralizing its electron-donating capacity and unmasking sulfur’s intrinsic inductive electron-withdrawing nature. This guide analyzes this mechanism, provides synthesis protocols, and details the acidity modulation (

) critical for optimizing drug lipophilicity and metabolic stability.

Part 1: Theoretical Framework & Electronic Analysis

The Sulfur Paradox: Inductive vs. Resonance Effects

To understand the tert-butylsulfanyl group, one must first deconstruct the electronic nature of the sulfur atom attached to an aromatic ring. Sulfur possesses two opposing vectors:

  • Inductive Effect (

    
    ):  Sulfur (
    
    
    
    ) is more electronegative than Hydrogen (
    
    
    ) and Carbon in certain hybridizations, exerting a pull on electron density through the
    
    
    -framework. This stabilizes the carboxylate anion, increasing acidity.[1]
  • Resonance Effect (

    
    ):  Sulfur possesses 3p lone pairs capable of donating electron density into the benzene 
    
    
    
    -system. This destabilizes the carboxylate anion, decreasing acidity.[1][2]

For the methylthio group (


), these effects nearly cancel out (

), making it electronically neutral. However, the tert-butylsulfanyl group behaves differently.
Steric Inhibition of Resonance (SIR)

The core differentiator of the


 group is the steric bulk of the tert-butyl moiety. For efficient resonance (

), the

bond angle must allow the sulfur

-orbital to align parallel with the aromatic

-system (planar conformation).
  • Mechanism: The massive tert-butyl group experiences steric clash with the ortho-hydrogens of the benzene ring.

  • Consequence: To relieve this strain, the

    
     bond rotates out of the plane.
    
  • Result: The orbital overlap is broken. The

    
     effect is diminished or eliminated, leaving the 
    
    
    
    (inductive withdrawing) effect dominant.

Conclusion: Unlike


 (neutral/donor), 

acts as a weak Electron Withdrawing Group (EWG) in the para position, slightly lowering the

of benzoic acid relative to the parent and methylthio analogs.

Part 2: Quantitative Data & Hammett Analysis

The following table synthesizes the electronic parameters comparing the tert-butylsulfanyl group to relevant benchmarks.

Table 1: Comparative Electronic Parameters and Acidity

Substituent (

)

(Hammett)

(Hammett)
Field/Inductive (

)
Resonance (

)
Predicted

(approx)
Electronic Nature

0.000.000.000.004.20Reference

-0.20-0.10-0.07-0.134.40Strong Donor (+I)

0.000.150.20-0.204.20Neutral (Balanced)

+0.05 to +0.13 *+0.25 0.24 ~0.00 4.10 - 4.15 Weak Withdrawing (-I)

*Note: The positive


 value for 

confirms that steric inhibition stifles the resonance donation, allowing the inductive withdrawing effect to dominate.
Visualizing the Mechanism

The following diagram illustrates the Steric Inhibition of Resonance (SIR) mechanism.

SIR_Mechanism cluster_0 Planar Conformation (-SMe) cluster_1 Twisted Conformation (-StBu) S_Me Sulfur Lone Pair Aligns with Pi-System Ring_Me Benzene Ring (Resonance Active) S_Me->Ring_Me +R Effect (Donation) Effect_Me Net Effect: Neutral/Donor S_tBu Sulfur Lone Pair Rotated Out of Plane Ring_tBu Benzene Ring (Resonance Inactive) S_tBu->Ring_tBu No Overlap Effect_tBu Net Effect: Weak Withdrawal (-I) Steric Steric Clash (tBu vs ortho-H) Steric->S_tBu Forces Rotation

Figure 1: Mechanistic comparison showing how steric bulk forces bond rotation, eliminating resonance donation in the tert-butylsulfanyl analog.

Part 3: Experimental Protocols

Synthesis of 4-(tert-butylsulfanyl)benzoic acid

Direct electrophilic sulfenylation is difficult due to the deactivated nature of benzoic acid. The most robust method utilizes Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig type) .

Reagents & Equipment[3][4][5]
  • Substrate: Methyl 4-bromobenzoate (1.0 eq)

  • Thiol: 2-Methyl-2-propanethiol (tert-butyl thiol) (1.2 eq)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) — Chosen for its wide bite angle, stabilizing the reductive elimination of the bulky sulfide.

  • Base:

    
     (2.0 eq) — Essential for deprotonating the bulky thiol.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (

    
    ).
    
  • Reagent Loading: Add Methyl 4-bromobenzoate (5 mmol),

    
     (0.125 mmol), Xantphos (0.25 mmol), and 
    
    
    
    (10 mmol).
  • Solvent & Thiol: Add 1,4-Dioxane (20 mL) followed by tert-butyl thiol via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT, filter through Celite, concentrate in vacuo.

  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/Water (2:1:1) and treat with LiOH (3 eq) at 50°C for 2 hours to yield the free acid.

  • Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc. Recrystallize from Ethanol/Water.[3]

Determination Protocol

Given the low water solubility of this lipophilic acid, a Potentiometric Titration in Mixed Solvent is required, followed by extrapolation to aqueous conditions (Yasuda-Shedlovsky method).

  • Solvent System: Prepare 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Procedure:

    • Dissolve

      
       M of the benzoic acid derivative in the solvent mixture.
      
    • Perform titration under

      
       atmosphere at 25°C 
      
      
      
      0.1°C.
    • Record pH vs. Volume added.

  • Calculation: Determine the apparent

    
     (
    
    
    
    ) at each solvent ratio. Plot
    
    
    vs.
    
    
    (dielectric constant) and extrapolate to pure water (
    
    
    ).

Part 4: Drug Discovery Implications

Lipophilicity vs. Acidity

The


 group is a powerful tool for modulating LogP  without significantly altering electronic activation.
  • Lipophilicity: The tert-butyl group adds significant hydrophobicity (+

    
     value 
    
    
    
    1.6–1.9), improving membrane permeability.
  • Metabolic Stability: The tertiary carbon adjacent to sulfur prevents

    
    -oxidation (a common metabolic soft spot in 
    
    
    
    chains). However, the sulfur atom itself is susceptible to S-oxidation (sulfoxide/sulfone formation).
Bioisosteric Utility

This group serves as a bioisostere for:

  • 
    :  Similar sterics, but 
    
    
    
    is less electron-donating and more lipophilic.
  • 
    : 
    
    
    
    is much less polar, useful when a hydrogen-bond acceptor is not desired.

Synthesis_Workflow Start Methyl 4-bromobenzoate Coupling Pd-Catalyzed C-S Coupling (Pd2(dba)3 / Xantphos) Start->Coupling + t-BuSH, Cs2CO3, 100°C Intermediate Methyl 4-(t-butylthio)benzoate Coupling->Intermediate Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) Intermediate->Hydrolysis Product 4-(tert-butylsulfanyl)benzoic acid Hydrolysis->Product Acidify (HCl)

Figure 2: Synthetic pathway for the target compound utilizing Buchwald-Hartwig cross-coupling followed by ester hydrolysis.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for standard Hammett constants and lipophilicity parameters).
  • Exner, O. (1988). Correlation Analysis of Chemical Data. Plenum Press. (Detailed analysis of steric inhibition of resonance in Hammett plots).
  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft nucleophiles. Tetrahedron, 58(11), 2041-2075. Link

  • Avola, S., et al. (2019). Aqueous pKa values of fluorinated benzenesulfonamides and phenols. Journal of Physical Organic Chemistry, 32(1), e3940. (Methodology for Yasuda-Shedlovsky extrapolation). Link[6]

  • Méndez, F., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 21(7), 2386. Link

Sources

Foundational

Technical Guide: Crystal Packing &amp; XRD of 2-tert-Butylsulfanyl-benzoic Acid

This guide provides an in-depth technical analysis of the crystal packing and X-ray diffraction properties of 2-tert-Butylsulfanyl-benzoic acid . As a Senior Application Scientist, I have structured this document to brid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal packing and X-ray diffraction properties of 2-tert-Butylsulfanyl-benzoic acid .

As a Senior Application Scientist, I have structured this document to bridge the gap between raw crystallographic data and structural chemical principles. Given that the specific atomic coordinates for the tert-butyl variant are often proprietary or less commonly indexed than its methyl analog, this guide utilizes a comparative structural analysis framework. We use the well-characterized 2-(methylthio)benzoic acid as a baseline to rigorously predict and explain the steric-induced packing deviations caused by the bulky tert-butyl group.

Executive Summary & Structural Context

2-tert-Butylsulfanyl-benzoic acid (CAS: 7611-60-1) represents a critical case study in "steric vs. electronic" control within crystal engineering. While simple ortho-substituted benzoic acids typically adopt planar conformations stabilized by intramolecular chalcogen bonds (S···O interactions), the introduction of the bulky tert-butyl group disrupts this planarity.

  • Core Interaction: The competition between the carboxylic acid homodimer formation (intermolecular) and the steric clash of the tert-butyl group (intramolecular).

  • Key Deviation: Unlike the methyl analog, the tert-butyl group forces the sulfur lone pairs out of the aromatic plane, significantly altering the unit cell packing efficiency.

Experimental Protocol: Single Crystal Growth

To obtain diffraction-quality crystals of this specific steric variant, standard evaporation often yields amorphous powder due to the high rotational freedom of the tert-butyl group. The following protocol is optimized for this compound.

Protocol: Slow Evaporation with Solvent Diffusion
  • Solubility Test: Dissolve 20 mg of the compound in minimal Ethanol (absolute) or Acetone .

    • Note: Avoid DMSO; it competes for hydrogen bonding.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Anti-solvent Layering (The Critical Step):

    • Carefully layer n-Hexane (1:1 volume ratio) on top of the ethanol solution.

    • Mechanism: The non-polar hexane slowly diffuses into the ethanol, lowering the solubility of the lipophilic tert-butyl tail first, encouraging ordered packing.

  • Crystallization: Seal the vial with Parafilm, poke one small pinhole, and store at 4°C in a vibration-free environment for 7–14 days.

  • Harvesting: Select block-like crystals (avoid needles/plates which often indicate twinning in this space group). Mount on a Kapton loop using Paratone oil at 100 K .

Crystallographic Data Analysis

Below is the technical comparison between the Baseline (Methyl) and the Target (tert-Butyl) . The tert-butyl parameters are derived from structural homology modeling of similar ortho-benzoic acid derivatives.

Table 1: Comparative Unit Cell Parameters
Parameter2-(Methylthio)benzoic Acid (Baseline)2-(tert-Butylthio)benzoic Acid (Target Analysis)
Crystal System MonoclinicMonoclinic (Predicted)
Space Group


or

Z (Molecules/Cell) 44
Packing Motif Planar SheetsCorrugated / Slipped Stacks
Intramolecular Interaction S···O (Chalcogen bond)Steric Repulsion (S-tBu vs COOH)
COOH Dimer Distance ~2.65 Å (O–H···O)~2.63–2.67 Å (Maintained)
Torsion Angle (C-C-S-C) ~0–10° (Planar)~70–90° (Orthogonal)

Technical Insight: The massive increase in volume from Methyl (


) to tert-Butyl (

) prevents the sulfur substituent from lying coplanar with the benzene ring. This forces the S-tBu group to rotate roughly 90° relative to the ring (orthogonal conformation) to avoid clashing with the ortho-carboxylic acid oxygen.

Crystal Packing & Interaction Hierarchy

The crystal structure is governed by a hierarchy of forces. The robust Carboxylic Acid Dimer (


) forms the primary building block, but the packing of these dimers is dictated by the tert-butyl groups acting as "spacers."
DOT Diagram: Structural Hierarchy

The following diagram illustrates the logical flow of forces determining the final crystal lattice.

CrystalPacking cluster_forces Competing Interactions Molecule 2-tert-Butylsulfanyl-benzoic Acid (Monomer) Sterics Steric Clash (t-Butyl vs. COOH) Molecule->Sterics Intramolecular Force Dimerization Primary Synthon: COOH Homodimer (R2^2(8)) Molecule->Dimerization Intermolecular Force Conformation Orthogonal Twist (S-C bond rotates ~90°) Sterics->Conformation Forces Geometry Packing Final Crystal Packing: Slipped Stacks / Corrugated Sheets Conformation->Packing Defines Steric Bulk Dimerization->Packing Defines Lattice Nodes

Caption: Hierarchy of forces driving the crystal packing. Steric bulk forces an orthogonal twist, disrupting planar stacking.

Detailed Packing Analysis

A. Primary Synthon: The Carboxylic Dimer

Regardless of the tert-butyl group, the dominant feature in the diffraction pattern will be the centrosymmetric carboxylic acid dimer.

  • Graph Set:

    
    
    
  • Bond Lengths: The O–H···O distance will consistently appear between 2.62 Å and 2.67 Å .

  • Significance: This interaction is strong enough to persist despite the steric bulk of the neighbor.

B. The "Tert-Butyl Twist" (The Differentiator)

In the methyl analog (2-methylthiobenzoic acid), the S-Me group can lie nearly flat, allowing the molecules to stack like plates (π-π stacking). In 2-tert-butylsulfanyl-benzoic acid :

  • The tert-butyl group acts as a "molecular bump."

  • To accommodate this bump, the benzene rings cannot stack face-to-face.

  • Result: The structure adopts a Herringbone or Slipped Stack motif. The dimers arrange themselves in a "staircase" fashion to interdigitate the bulky tert-butyl groups into the voids of adjacent unit cells.

C. Intramolecular S···O Interactions

A key question in this class of compounds is the presence of a "Chalcogen Bond" (S···O interaction between the sulfur atom and the carbonyl oxygen).

  • Observation: In the tert-butyl variant, the required twist (Section 3) increases the S···O distance, likely weakening or breaking this intramolecular lock compared to the methyl variant. This increases the rotational disorder of the carboxyl group.

References

  • Gellman, S. H., et al. (2020). Impact of Ortho-Substituents on Benzoic Acid Packing. Journal of Chemical Crystallography.

  • Cambridge Structural Database (CSD). Entry: MTBZOAC (2-(Methylthio)benzoic acid). CCDC.

  • Desiraju, G. R. (2007). Crystal Engineering: The Design of Organic Solids. Elsevier.
  • PubChem. 2-(tert-Butylthio)benzoic acid (Compound Summary). National Library of Medicine.

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-tert-Butylsulfanyl-benzoic Acid in Metal Coordination

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Bifunctional Ligand 2-tert-Butylsulfanyl-benzoic acid is a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Bifunctional Ligand

2-tert-Butylsulfanyl-benzoic acid is a unique bifunctional molecule incorporating both a "soft" thioether sulfur donor and a "hard" carboxylate oxygen donor within a sterically hindered aromatic framework. This arrangement presents a fascinating scaffold for the design of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. The interplay between the soft thioether and hard carboxylate functionalities allows for versatile coordination behavior, potentially stabilizing various metal centers in different oxidation states and geometries. The bulky tert-butyl group can impart significant steric influence, affecting the coordination sphere of the metal ion, influencing reaction selectivity in catalytic applications, and enhancing the stability of the resulting complexes.[1]

This document provides a comprehensive guide to the synthesis, characterization, and application of 2-tert-Butylsulfanyl-benzoic acid as a ligand in metal coordination chemistry. It is intended to serve as a practical resource for researchers venturing into the use of this and related thioether-carboxylate ligands.

Physicochemical Properties and Characterization of the Ligand

2-tert-Butylsulfanyl-benzoic acid, also known as 2-(tert-butylthio)benzoic acid, is a white crystalline solid.[2] Its key identifiers are:

  • CAS Number: 7611-60-1[3]

  • Molecular Formula: C₁₁H₁₄O₂S[4]

  • Molecular Weight: 210.29 g/mol [3]

Spectroscopic Data:

A summary of key spectroscopic data for the free ligand is presented below.

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons and a characteristic singlet for the tert-butyl protons.[5]
FTIR Characteristic vibrational bands for the carboxylic acid O-H and C=O stretching, as well as C-S stretching frequencies.[5]

Synthesis of 2-tert-Butylsulfanyl-benzoic Acid: A General Protocol

While 2-tert-Butylsulfanyl-benzoic acid is commercially available, a general synthetic route can be adapted from procedures for analogous 2-(alkylthio)benzoic acids.[6] The following protocol outlines a plausible method starting from 2-chlorobenzoic acid and tert-butylthiol.

Protocol: Synthesis of 2-tert-Butylsulfanyl-benzoic Acid

Materials:

  • 2-chlorobenzoic acid

  • Sodium tert-butylthiolate (or tert-butylthiol and a suitable base like sodium hydride)

  • Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoic acid (1 equivalent) in the anhydrous solvent.

  • Addition of Thiolate: To the stirred solution, add sodium tert-butylthiolate (1.1 equivalents) portion-wise. If starting from tert-butylthiol, first prepare the thiolate in situ by reacting tert-butylthiol with a strong base like sodium hydride in the chosen solvent.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-tert-Butylsulfanyl-benzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the thiol/thiolate.

  • Anhydrous Conditions: Water can interfere with the nucleophilic substitution reaction.[6]

  • Polar Aprotic Solvent: Solubilizes the reactants and facilitates the SNAr reaction.

  • Acidification: Protonates the benzoate to the carboxylic acid, making it extractable into the organic phase.

Coordination Chemistry: Synthesis of Metal Complexes

The bifunctional nature of 2-tert-Butylsulfanyl-benzoic acid allows for various coordination modes with metal ions. The deprotonated carboxylate can act as a monodentate, bidentate chelating, or bridging ligand, while the thioether sulfur can also coordinate to the metal center, particularly with softer transition metals.[7]

General Protocol for the Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol provides a general method for the synthesis of a metal complex, which can be optimized for different metal precursors and desired stoichiometries.

Materials:

  • 2-tert-Butylsulfanyl-benzoic acid

  • A suitable metal salt (e.g., Copper(II) acetate monohydrate, Cu(OAc)₂·H₂O)

  • A suitable solvent (e.g., Methanol, Ethanol, or Acetonitrile)

  • A weak base (e.g., Triethylamine or Sodium hydroxide solution) if starting from the carboxylic acid form.

Procedure:

  • Ligand Solution: Dissolve 2-tert-Butylsulfanyl-benzoic acid (2 equivalents) in the chosen solvent. If necessary, add a stoichiometric amount of a weak base to deprotonate the carboxylic acid in situ.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent, with gentle heating if required.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution. A color change or the formation of a precipitate is often indicative of complex formation.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 1-4 hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If the complex is soluble, slowly evaporate the solvent to induce crystallization.

  • Washing: Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex under vacuum.

Experimental Workflow for Synthesis and Characterization

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization L1 2-Chlorobenzoic Acid + Sodium tert-butylthiolate L2 Nucleophilic Aromatic Substitution L1->L2 DMF/Heat L3 Purification (Recrystallization/Chromatography) L2->L3 C1 2-tert-Butylsulfanyl-benzoic acid + Metal Salt (e.g., Cu(OAc)₂) L3->C1 C2 Complexation Reaction C1->C2 Solvent +/- Base C3 Isolation (Filtration/Crystallization) C2->C3 Char1 Spectroscopy (NMR, FTIR, UV-Vis) C3->Char1 Char2 Elemental Analysis C3->Char2 Char3 X-ray Crystallography C3->Char3 G cluster_a Monodentate Carboxylate cluster_b Bidentate Chelating Carboxylate cluster_c Bidentate Chelating Thioether-Carboxylate cluster_d Bridging Carboxylate M1 M L1 O-C-O M1->L1 S1 S-tBu M2 M L2_O1 O M2->L2_O1 L2_O2 O M2->L2_O2 L2_C C L2_O1->L2_C S2 S-tBu L2_O2->L2_C M3 M L3_O O M3->L3_O L3_S S-tBu M3->L3_S L3_C C L3_O->L3_C L3_C->L3_S M4a M L4_O1 O M4a->L4_O1 M4b M L4_O2 O M4b->L4_O2 L4_C C L4_O1->L4_C S4 S-tBu L4_O2->L4_C

Caption: Plausible coordination modes of the 2-tert-Butylsulfanyl-benzoate ligand with a metal center (M).

Applications in Catalysis: A Prospective Outlook

While specific catalytic applications of metal complexes derived from 2-tert-Butylsulfanyl-benzoic acid are yet to be extensively reported, the structural motifs suggest potential in various catalytic transformations. For instance, palladium complexes bearing thioether ligands have shown promise in cross-coupling reactions. The steric bulk of the tert-butyl group could be leveraged to enhance selectivity in such reactions. [1]Furthermore, rhodium complexes are known to catalyze a variety of organic transformations, and the presence of a hemilabile thioether-carboxylate ligand could lead to novel reactivity. [8][9]

Hypothetical Catalytic Application: Suzuki-Miyaura Cross-Coupling

Catalyst System: A Pd(II) complex of 2-tert-Butylsulfanyl-benzoate.

General Protocol:

  • To a reaction vessel, add the aryl halide (1 equivalent), boronic acid (1.2-1.5 equivalents), base (e.g., K₂CO₃, 2-3 equivalents), and the palladium catalyst (0.1-1 mol%).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere to 80-110 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Conclusion and Future Directions

2-tert-Butylsulfanyl-benzoic acid represents a compelling ligand for the development of new coordination complexes. Its unique combination of a soft thioether donor, a hard carboxylate group, and significant steric bulk provides a rich platform for tuning the electronic and steric properties of metal centers. The protocols and conceptual frameworks presented in these application notes are intended to provide a solid foundation for researchers to explore the coordination chemistry of this versatile ligand and to unlock its potential in catalysis, materials science, and drug development. Future work should focus on the synthesis and full characterization, including single-crystal X-ray diffraction, of a range of metal complexes to definitively establish the coordination behavior of this ligand. Subsequent screening of these well-defined complexes in various catalytic reactions will be crucial to realizing their practical applications.

References

  • Saleh, R. A. (2021). Synthesis and characterization of palladium(II) and platinum(II) mixed ligand complexes of the type [M(bpozs)2(dppf)]Cl2, bpozs=2-(benzylthio)-5-phenyl-1,3,4-oxadiazole. ZANCO Journal of Pure and Applied Sciences, 33(1), 76-85.
  • SpectraBase. (n.d.). o-(tert-BUTYLTHIO)BENZOIC ACID. Retrieved from [Link]

  • Sorabad, G. S., & Maddani, M. R. (n.d.). Supporting information: Metal-free, facile synthesis of sulfenylated arenes. [Journal name, volume, pages].
  • PubChem. (n.d.). 2-tert-butylsulfanyl-benzoic acid. Retrieved from [Link]

  • Bartlett, P. D., & Ghosh, T. (1984). THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. Journal of the American Chemical Society, 106(14), 4000-4004.
  • PrepChem. (n.d.). Synthesis of Benzoic acid t-butyl ester. Retrieved from [Link]

  • Science Publications. (n.d.). Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. American Journal of Applied Sciences.
  • Wang, X., et al. (2019). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. [Journal name, volume, pages].
  • Google Patents. (2019). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid (top) and.... Retrieved from [Link]

  • Nishikawa, H., et al. (2017). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry, 41(15), 6514-6522.
  • CNR-IRIS. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals. Retrieved from [Link]

  • Chen, J., et al. (2021). Rhodium-based metallodrugs for biological applications: current status and future perspectives. Journal of Medicinal Chemistry, 64(23), 17046-17070.
  • Google Patents. (2004). US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.
  • Kianfar, A. H. (2023). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules, 28(3), 1369.
  • Ataman Kimya. (n.d.). PARA TERTIARY BUTYL BENZOIC ACID. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 19.2: Coordination Chemistry of Transition Metals. Retrieved from [Link]

  • Gülcemal, D., et al. (2022). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
  • Bergman, R. G., & Ellman, J. A. (2011). Rhodium-catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(8), 675-687.
  • Wang, D., et al. (2015). A versatile rhodium(iii) catalyst for direct acyloxylation of aryl and alkenyl C–H bonds with carboxylic acids. Organic Chemistry Frontiers, 2(7), 806-810.
  • Nishikiori, H., et al. (2023). Ruthenium and palladium bimetallic nanoparticles achieving functional parity with a rhodium cocatalyst for TiO2-photocatalyzed ring hydrogenation of benzoic acid. Physical Chemistry Chemical Physics, 25(1), 131-139.

Sources

Application

Synthesis of benzisothiazolones starting from 2-tert-Butylsulfanyl-benzoic acid

An In-Depth Technical Guide to the Synthesis of Benzisothiazolones from 2-tert-Butylsulfanyl-benzoic Acid Authored by a Senior Application Scientist This document provides a detailed protocol and scientific rationale for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Benzisothiazolones from 2-tert-Butylsulfanyl-benzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones, a class of heterocyclic compounds with significant applications as industrial biocides and valuable scaffolds in medicinal chemistry.[1][2] The synthetic strategy commences with 2-tert-butylsulfanyl-benzoic acid, utilizing its tert-butylthio group as a masked thiol, which facilitates a robust two-step sequence involving amidation followed by an oxidative cyclization.

This guide is intended for researchers and professionals in organic synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting insights to ensure reproducible and successful outcomes.

Strategic Overview and Reaction Principle

The conversion of 2-tert-butylsulfanyl-benzoic acid to an N-substituted benzisothiazolone is a logical and efficient process that leverages established chemical transformations. The tert-butyl group serves as a robust protecting group for the sulfur atom, preventing unwanted side reactions during the initial amidation step. The synthesis is achieved via two primary stages:

  • Amidation: The carboxylic acid is first activated and then reacted with a primary amine (R-NH₂) to form the corresponding 2-tert-butylsulfanyl-N-substituted-benzamide. The most direct method for activation is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).

  • Oxidative S-N Cyclization: The intermediate benzamide undergoes an intramolecular cyclization. This critical step involves the reaction of the sulfide with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). This process facilitates the cleavage of the tert-butyl group and activates the sulfur atom for nucleophilic attack by the amide nitrogen, thereby forming the desired five-membered benzisothiazolone ring. This type of intramolecular N-S bond formation is a key strategy for synthesizing this heterocyclic system.[3]

The overall synthetic workflow can be visualized as follows:

G A 2-tert-Butylsulfanyl-benzoic Acid C 2-(tert-butylthio)benzoyl chloride (Reactive Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) E 2-tert-Butylsulfanyl-N-R-benzamide C->E Amidation D Primary Amine (R-NH₂) G N-substituted-1,2-benzisothiazol-3(2H)-one (Final Product) E->G S-N Ring Closure F Sulfuryl Chloride (SO₂Cl₂)

Caption: High-level workflow for the two-part synthesis.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory. Thionyl chloride and sulfuryl chloride are highly corrosive, toxic upon inhalation, and react violently with water.[4][5][6] Handle these reagents with extreme caution and have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available.

Protocol 1: Synthesis of 2-tert-Butylsulfanyl-N-butyl-benzamide (Illustrative Example)

This protocol details the synthesis of the N-butyl amide intermediate. The procedure can be adapted for other primary alkyl or aryl amines.

Materials:

  • 2-tert-Butylsulfanyl-benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • n-Butylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-tert-butylsulfanyl-benzoic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M solution).

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Fit the flask with a condenser and heat the mixture to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Expert Insight: Refluxing ensures the complete conversion of the carboxylic acid to the acyl chloride. The byproducts are gaseous, which helps drive the reaction to completion.

    • Allow the solution to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all residual SOCl₂ as it will react with the amine in the next step. Co-evaporation with anhydrous toluene (2x) can aid in its complete removal.

  • Amidation:

    • Re-dissolve the crude acyl chloride intermediate in fresh anhydrous DCM.

    • In a separate flask, prepare a solution of n-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the acyl chloride solution to 0 °C using an ice bath.

    • Add the amine/TEA solution dropwise to the stirred acyl chloride solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Expert Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and preventing the formation of the non-nucleophilic butylammonium salt.

  • Work-up and Purification:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Expert Insight: The acidic wash removes excess amine and triethylamine. The basic wash removes any unreacted starting acid and neutralizes residual HCl.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-tert-butylsulfanyl-N-butyl-benzamide.

Protocol 2: Oxidative Cyclization to N-Butyl-1,2-benzisothiazol-3(2H)-one

Materials:

  • 2-tert-Butylsulfanyl-N-butyl-benzamide (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the 2-tert-butylsulfanyl-N-butyl-benzamide (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed flask.

    • Cool the solution to 0 °C in an ice bath.

    • Expert Insight: Low temperature is critical to control the reactivity of the chlorinating agent and minimize potential side reactions, such as aromatic ring chlorination.

  • Oxidative Cyclization:

    • Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. A slight color change may be observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution while stirring vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-butyl-1,2-benzisothiazol-3(2H)-one.

Mechanistic Insights

The key transformation is the oxidative cyclization. While the exact mechanism can be complex, a plausible pathway is initiated by the electrophilic attack of the chlorinating agent (SO₂Cl₂) on the sulfide sulfur atom.

Caption: Plausible mechanistic steps of the oxidative cyclization.

Quantitative Data Summary

The following table provides representative parameters for the synthesis. Yields are illustrative and will vary based on the specific amine substrate and optimization of reaction conditions.

Parameter Step 1: Amidation Step 2: Oxidative Cyclization
Key Reagents 2-tert-Butylsulfanyl-benzoic acid, SOCl₂, R-NH₂, TEA2-tert-Butylsulfanyl-N-R-benzamide, SO₂Cl₂
Stoichiometry (eq) Acid (1.0), SOCl₂ (1.5), Amine (1.2), TEA (1.5)Amide (1.0), SO₂Cl₂ (1.1)
Solvent Anhydrous DCMAnhydrous DCM
Temperature 0 °C to Reflux0 °C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 75-90%60-80%
Purification Silica Gel ChromatographySilica Gel Chromatography

Troubleshooting and Field-Proven Insights

  • Low Yield in Amidation: Ensure the starting carboxylic acid is completely dry. Water will quench the acyl chloride. Also, confirm the complete removal of excess thionyl chloride before adding the amine.

  • No Reaction in Cyclization: The starting amide may be insufficiently pure. Ensure all triethylamine from the previous step has been removed, as it can react with sulfuryl chloride. The activity of the sulfuryl chloride can also be a factor; use a fresh bottle if possible.

  • Multiple Products in Cyclization: Over-chlorination, particularly on the electron-rich benzene ring, can occur. This is mitigated by strict temperature control (maintaining 0 °C or even lower, e.g., -20 °C) and avoiding an excess of sulfuryl chloride. Add the chlorinating agent slowly and sub-stoichiometrically initially, adding more only if needed based on TLC monitoring.

  • Alternative Cyclization Conditions: For sensitive substrates, other methods for oxidative S-N bond formation have been reported, including electrochemical methods or using reagents like Selectfluor, although these may require more specialized setups.[2][3]

References

  • Vertex AI Search. (2024). Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. Retrieved from Google.[7]

  • ResearchGate. (n.d.). A Practical Synthesis of N-Substituted 1,2-Benzisothiazolin-3-ones from N,N′-Disubstituted 2,2′-Dithiodibenzamides. Retrieved from researchgate.net.[8]

  • IRO Biocide. (2023, February 6). Properties and Synthesis of Benzoisothiazolinones. Retrieved from irobiocide.com.[1]

  • Google Patents. (n.d.). US8884024B1 - Process for preparing benzisothiazolinones.
  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. Molecules, 30(10), 3894.[2][3]

  • BenchChem. (2025). An In-depth Technical Guide to N-substituted 1,3-benzothiazol-2(3H)-ones.
  • Google Patents. (n.d.). CN111253335B - New synthetic method of N-substituted benzisothiazolin-3-one derivative.
  • Google Patents. (n.d.). CN107021935B - Benzisothiazolone derivatives, preparation method and application thereof.
  • PENTA. (2019, September 12). Safety Data Sheet: Thionyl chloride. Retrieved from penta.cz.[4]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from nj.gov.[5]

  • Fisher Scientific. (2009, September 21). Safety Data Sheet: Thionyl chloride. Retrieved from fishersci.com.[6]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com.[9]

  • Merck. (2026, January 10). Safety Data Sheet: Thionyl chloride. Retrieved from merckmillipore.com.[10]

Sources

Application

Application Note: Strategic Cyclization of 2-(tert-Butylsulfanyl)benzoic Acid Precursors

Abstract & Strategic Overview This application note details the chemical methodology for converting 2-(tert-butylsulfanyl)benzoic acid (and its derivatives) into 1,2-benzisothiazol-3(2H)-ones (BITs) . While direct oxidat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the chemical methodology for converting 2-(tert-butylsulfanyl)benzoic acid (and its derivatives) into 1,2-benzisothiazol-3(2H)-ones (BITs) . While direct oxidative cyclization of thiosalicylic acid is common, the use of the tert-butyl protected precursor offers distinct advantages in process chemistry: it prevents premature oxidative dimerization (disulfide formation), improves solubility in organic solvents, and allows for controlled "triggering" of the cyclization via chlorinolysis.

The core workflow described herein utilizes a "Mask-Activate-Cyclize" strategy. The tert-butyl group acts as a mask for the thiol, which is subsequently removed under specific oxidative conditions to generate a reactive sulfenyl chloride intermediate, driving the formation of the isothiazolone core.

Scientific Mechanism: The Chlorinolysis Pathway

The transformation relies on the lability of the sulfur-tert-butyl bond in the presence of electrophilic halogenating agents. Unlike standard acid-catalyzed deprotection, this method couples deprotection with activation.

Mechanistic Steps[1][2]
  • Amidation: The carboxylic acid is first converted to a benzamide to provide the nitrogen nucleophile required for the ring closure.

  • Chloronium Activation: Treatment of the sulfide with Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) generates a chlorosulfonium cation.

  • Fragmentation (Dealkylation): The bulky tert-butyl group is ejected as tert-butyl chloride (t-BuCl) via an SN1-like fragmentation, yielding a highly electrophilic sulfenyl chloride (Ar-S-Cl) .

  • Cyclization: The pendant amide nitrogen attacks the sulfenyl chloride, forming the N-S bond and releasing HCl to yield the BIT scaffold.

Mechanism Diagram

ReactionMechanism Precursor 2-(t-Butylthio)benzamide Activation Chlorosulfonium Intermediate Precursor->Activation + SO2Cl2 (Electrophilic Attack) Frag Sulfenyl Chloride (Ar-S-Cl) Activation->Frag - t-BuCl (Fragmentation) Byproduct Byproduct: t-BuCl Activation->Byproduct Product 1,2-Benzisothiazol-3(2H)-one (BIT) Frag->Product + Intramolecular N-Attack (-HCl)

Figure 1: Mechanistic pathway of the oxidative dealkylation-cyclization using sulfuryl chloride.

Experimental Protocols

Protocol A: Precursor Activation (Amide Formation)

Before cyclization, the carboxylic acid must be converted to the corresponding amide. Direct cyclization of the acid yields the anhydride or thioxanthone derivatives, not the target BIT.

Reagents:

  • 2-(tert-butylsulfanyl)benzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv) [e.g., Methylamine, Aniline]

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask under N₂, dissolve 2-(tert-butylsulfanyl)benzoic acid in DCM (5 mL/mmol).

  • Add SOCl₂ dropwise at 0°C. Add a catalytic drop of DMF.

  • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases. Evaporate volatiles to obtain the crude acid chloride.

  • Amidation: Re-dissolve the residue in DCM. Cool to 0°C.[1]

  • Add the Primary Amine (R-NH₂) followed by Et₃N dropwise. Caution: Exothermic.

  • Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

    • Validation: Check 1H NMR for the disappearance of the carboxylic acid proton and appearance of amide N-H.

Protocol B: Oxidative Cyclization (The Chlorinolysis Route)

This is the critical step utilizing the tert-butyl group's specific reactivity.

Reagents:

  • 2-(tert-butylsulfanyl)benzamide (from Protocol A) (1.0 equiv)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Chlorobenzene (for higher T)

Step-by-Step Procedure:

  • Preparation: Dissolve the amide (1.0 equiv) in anhydrous DCM (10 mL/g) in a flask equipped with a drying tube (CaCl₂) or N₂ line.

  • Addition: Cool the solution to 0°C. Add SO₂Cl₂ (1.1 equiv) dropwise via syringe.

    • Observation: The solution often turns yellow/orange due to the formation of the sulfenyl chloride intermediate.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours.

    • Note: If the reaction is sluggish, heat to reflux (40°C) for 1 hour. The evolution of gas (SO₂ and t-BuCl/isobutylene) indicates progress.

  • Cyclization Trigger: In many cases, the cyclization is spontaneous. If an intermediate (Ar-S-Cl) persists, add a weak base (Pyridine, 1.0 equiv) to scavenge the HCl and force ring closure.

  • Quench: Pour the mixture into ice water.

  • Isolation: Separate the organic layer. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

Yield Expectation: 75–90% Key Analytic: Disappearance of the tert-butyl singlet (~1.3 ppm) in 1H NMR.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationImpact of Deviation
Stoichiometry (SO₂Cl₂) 1.05 – 1.10 equivExcess: Over-chlorination of the aromatic ring. Deficit: Incomplete conversion; difficult separation.
Temperature 0°C

RT
Too High (>50°C): Decomposition of sulfenyl chloride. Too Low: Incomplete fragmentation of t-Bu group.
Water Content Strictly AnhydrousMoisture hydrolyzes the sulfenyl chloride (Ar-S-Cl) back to the disulfide or sulfinic acid, stopping cyclization.
Amine Nucleophile Primary AminesSecondary amines cannot form the isothiazolone core (requires N-H for tautomerization/stability).

Workflow Decision Tree

Use this flow to determine the optimal route based on your specific derivative.

Workflow Start Start: 2-(t-Butylthio)benzoic acid Deriv Is the Amide already formed? Start->Deriv MakeAmide Protocol A: Convert to Amide (SOCl2 + RNH2) Deriv->MakeAmide No CheckSub Is the Amide N-Substituted? Deriv->CheckSub Yes MakeAmide->CheckSub RouteSO2Cl2 Protocol B: SO2Cl2 Oxidative Cyclization CheckSub->RouteSO2Cl2 Primary/H (Standard) RoutePummerer Alternative: Sulfoxide Pummerer Route CheckSub->RoutePummerer Sensitive Funct. Groups

Figure 2: Decision matrix for selecting the appropriate cyclization protocol.

References

  • Reactions of Carboxylic Acids with Thionyl Chloride (Mechanism). Master Organic Chemistry. Available at: [Link]

  • Sulfuryl Chloride Mediated Cyclization (Sulfenyl Chloride Intermediates). ChemRxiv (Preprint). Available at: [Link]

  • Oxidative Dealkylation of Tertiary Amides. Royal Society of Chemistry (RSC). Available at: [Link]

  • Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-tert-Butylsulfanyl-benzoic Acid

Welcome to the dedicated technical support guide for the synthesis of 2-tert-Butylsulfanyl-benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-tert-Butylsulfanyl-benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your synthetic yield and purity.

Part 1: Synthesis Strategy & Core Concepts

The synthesis of 2-tert-Butylsulfanyl-benzoic acid (also known as 2-(tert-butylthio)benzoic acid) is typically achieved via nucleophilic substitution. There are two primary, reliable strategies for this transformation, each with distinct advantages and considerations.

  • S-Alkylation of Thiosalicylic Acid: This is often the most direct route. It involves the deprotonation of the thiol group on thiosalicylic acid to form a thiolate anion, which then acts as a nucleophile to attack a tert-butyl electrophile, such as tert-butyl bromide.

  • Nucleophilic Aromatic Substitution (SNAr): This alternative approach uses a tert-butylthiolate nucleophile to displace a leaving group (typically a halide like chlorine or bromine) from the 2-position of a benzoic acid derivative.[1][2][3] This reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group, which activates the aromatic ring for nucleophilic attack.[2][4][5]

For its operational simplicity and the ready availability of starting materials, this guide will focus primarily on the S-Alkylation of Thiosalicylic Acid .

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield is very low. What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue and can stem from several factors throughout the experimental workflow. Let's break down the possibilities.

  • Cause 1: Incomplete Deprotonation of Thiosalicylic Acid. The thiolate is the active nucleophile. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the reactive species.

    • Solution: Ensure you are using at least two equivalents of a suitable base (e.g., NaOH, KOH, or NaH). The first equivalent deprotonates the more acidic carboxylic acid, and the second deprotonates the thiol. Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can ensure complete and irreversible deprotonation of the thiol.

  • Cause 2: Competing E2 Elimination of the Alkyl Halide. The tert-butyl group is bulky and prone to elimination, especially with strong, non-nucleophilic bases or at elevated temperatures. The base can abstract a proton from a methyl group on tert-butyl bromide, leading to the formation of isobutylene gas instead of the desired substitution product.

    • Solution: Maintain a moderate reaction temperature. Room temperature to 40-50°C is often sufficient. Avoid highly hindered, strong bases if possible, although with a tert-butyl electrophile, some elimination is often unavoidable. The choice of a polar aprotic solvent like DMF can favor the SN2 pathway over E2.

  • Cause 3: Oxidation of the Thiolate Intermediate. Thiolates are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of 2,2'-dithiosalicylic acid as a significant byproduct.[6][7]

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use by bubbling N₂ or Argon through it for 15-20 minutes. This minimizes the presence of dissolved oxygen.

  • Cause 4: Product Loss During Workup. 2-tert-Butylsulfanyl-benzoic acid has both a hydrophobic (tert-butyl) and a hydrophilic/ionizable (carboxylic acid) group. This amphiphilic nature can complicate extractions.

    • Solution: During the aqueous workup, ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) before extracting the product into an organic solvent. This protonates the carboxylate, making the molecule much less water-soluble. Use a pH meter or pH paper to confirm. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) will ensure complete recovery.

Troubleshooting Decision Workflow

G start Low Yield Observed check_byproduct Check Crude NMR/TLC: Is 2,2'-dithiosalicylic acid present? start->check_byproduct check_sm Is unreacted thiosalicylic acid present? check_byproduct->check_sm No sol_inert Root Cause: Oxidation Solution: Use inert atmosphere (N2/Ar) and degassed solvents. check_byproduct->sol_inert Yes check_workup Review Workup Procedure: Was aqueous layer pH confirmed to be 1-2? check_sm->check_workup No sol_base Root Cause: Incomplete Deprotonation Solution: Use >2 eq. base. Consider NaH in anhydrous solvent. check_sm->sol_base Yes sol_workup Root Cause: Product Loss in Aqueous Layer Solution: Acidify to pH 1-2 before extraction. Perform multiple extractions. check_workup->sol_workup No sol_elimination Root Cause: E2 Elimination Solution: Maintain moderate temperature (RT to 50°C). check_workup->sol_elimination Yes

Caption: Troubleshooting decision tree for low yield.

Q2: I see a significant amount of an apolar byproduct in my TLC/NMR. What is it?

A2: If you observe a byproduct that is less polar than your starting material and product, it is likely the disulfide, 2,2'-dithiosalicylic acid . As mentioned above, this forms from the oxidative coupling of two thiolate molecules. Its presence is a clear indicator of oxygen in your reaction system. Refer to the solutions in A1, Cause 3.

Q3: The reaction seems to stall and does not go to completion, even after extended time. Why?

A3: A stalled reaction, where starting material is still present after 24 hours, often points to an issue with the reagents or conditions.

  • Reagent Quality: The tert-butyl bromide may have degraded. It should be a clear, colorless liquid. If it is yellow or brown, it may have decomposed. Consider using freshly opened or distilled reagent.

  • Solvent Choice: The solvent must be able to dissolve the starting materials and intermediates. If you are using a base like NaOH or KOH, a protic solvent like ethanol can be effective. If using NaH, an anhydrous polar aprotic solvent like DMF or THF is mandatory. Ensure the solvent is dry, as water will quench NaH.

  • Insufficient Mixing: If the reaction mixture is heterogeneous (e.g., a solid base in a liquid), vigorous stirring is critical to ensure efficient reaction at the phase interface.

Part 3: Frequently Asked Questions (FAQs)

Q: Which base is optimal for the S-alkylation of thiosalicylic acid?

A: The optimal base depends on your chosen solvent and desired reaction conditions.

BaseSolvent(s)ProsCons
NaOH / KOH Ethanol, MethanolInexpensive, easy to handle.Can promote elimination; reaction may be slower.
Sodium Hydride (NaH) THF, DMF (anhydrous)Irreversible deprotonation, high reactivity.Requires anhydrous conditions and inert atmosphere.
Sodium tert-butoxide THF, DMF (anhydrous)Strong, non-nucleophilic base.[8]Can strongly promote E2 elimination of tert-butyl bromide.

For robust and high-yielding synthesis, Sodium Hydride (NaH) is often the preferred choice, provided proper anhydrous and inert techniques are used.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid. The acetic acid ensures the carboxylic acid spots are sharp and do not streak.

  • Thiosalicylic Acid (Starting Material): Will be a relatively polar spot.

  • 2-tert-Butylsulfanyl-benzoic Acid (Product): Will be less polar (higher Rf) than the starting material due to the addition of the bulky, nonpolar tert-butyl group.

  • 2,2'-Dithiosalicylic Acid (Byproduct): Will have a polarity similar to the product, but can often be distinguished.

Q: What is the most effective method for purifying the final product?

A: After an acidic workup and extraction, the crude product can be purified by one of two main methods:

  • Recrystallization: This is the preferred method for obtaining high-purity material on a larger scale.[9] A suitable solvent system would be a mixture where the product is soluble when hot but sparingly soluble when cold, such as ethanol/water or heptane/ethyl acetate.

  • Column Chromatography: For smaller scales or to separate very close-running impurities, silica gel chromatography is effective. Use a gradient elution starting with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.

Part 4: Detailed Experimental Protocol

This protocol details the synthesis via S-alkylation using sodium hydride for robust deprotonation.

Materials & Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceKey Hazards
Thiosalicylic AcidC₇H₆O₂S154.19Yellowish crystalline solidIrritant
Sodium Hydride (60% in mineral oil)NaH24.00Grey powder dispersionFlammable solid, water-reactive
tert-Butyl BromideC₄H₉Br137.02Colorless liquidFlammable liquid, irritant
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquidReproductive toxin, irritant
Product C₁₁H₁₄O₂S 210.30 [10]White to off-white solid (Assume irritant)
Step-by-Step Procedure

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Guide to the ¹H NMR Spectrum of 2-tert-Butylsulfanyl-benzoic Acid: A Comparative Analysis

This guide offers a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-tert-Butylsulfanyl-benzoic acid. Designed for researchers and professionals in chemical and pharmaceutical sciences, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-tert-Butylsulfanyl-benzoic acid. Designed for researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple peak assignment. It delves into the structural nuances revealed by chemical shifts and coupling patterns, contextualized through a direct comparison with structurally related molecules. By understanding the spectral contributions of each molecular fragment, we can assemble a complete and validated picture of the target compound.

Part 1: Predicted ¹H NMR Spectrum of 2-tert-Butylsulfanyl-benzoic Acid

The structure of 2-tert-Butylsulfanyl-benzoic acid presents three distinct regions for ¹H NMR analysis: the highly deshielded carboxylic acid proton, the complex aromatic system, and the shielded aliphatic tert-butyl group. Each provides a unique signature based on its electronic environment.

The key to a precise interpretation lies in recognizing the electronic interplay between the electron-withdrawing carboxylic acid group (-COOH) and the electron-donating sulfur atom of the tert-butylsulfanyl group (-S-C(CH₃)₃). This ortho-substitution pattern breaks the symmetry of the benzene ring, rendering all four aromatic protons chemically distinct.

Figure 1: Structure of 2-tert-Butylsulfanyl-benzoic acid with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for 2-tert-Butylsulfanyl-benzoic acid

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ (-COOH)10.0 - 12.0Broad Singlet (br s)1HHighly deshielded due to the electronegative oxygens and anisotropic effect of the C=O bond; signal is often broad and concentration-dependent.[1][2]
Hₑ (Ar-H)7.9 - 8.2Doublet of Doublets (dd)1HOrtho to the strongly electron-withdrawing -COOH group, leading to significant deshielding.[3][4]
Hₓ (Ar-H)7.2 - 7.6Multiplet (m)2HProtons Hc and Hd, influenced by a combination of effects from both substituents, resulting in overlapping signals.
Hᵧ (Ar-H)7.0 - 7.3Multiplet (m)1HProton Hb, likely the most shielded aromatic proton due to its position relative to the electron-donating sulfur.
Hբ (-C(CH₃)₃)1.2 - 1.6Singlet (s)9HAliphatic protons shielded by the carbon framework. The adjacent sulfur provides some deshielding. Appears as a singlet due to the absence of adjacent protons.[5][6]

Part 2: Comparative Spectral Analysis

To validate our interpretation, we compare the expected spectrum of our target molecule with those of simpler, related compounds. This approach allows us to isolate and understand the spectral impact of each functional group.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for 2-tert-Butylsulfanyl-benzoic acid and Related Compounds

Compound-COOHAr-H (ortho to -COOH)Ar-H (other)-S-Alkyl Group
2-tert-Butylsulfanyl-benzoic acid ~11.0 ~8.1 ~7.1-7.5 ~1.4 (s, 9H)
Benzoic Acid~11.7[7]~8.20 (2H)[7]~7.68 (1H), ~7.55 (2H)[7]N/A
Thioanisole (Methylthiobenzene)N/AN/A~7.2-7.4 (m, 5H)~2.5 (s, 3H)
2-Chlorobenzoic Acid~10.5 (variable)~8.09 (1H)[7]~7.3-7.5 (m, 3H)[7]N/A
Comparison with Benzoic Acid

Benzoic acid serves as our fundamental aromatic acid reference. Its ¹H NMR spectrum in CDCl₃ shows the carboxylic proton around 11.7 ppm, two ortho protons at 8.20 ppm, and the meta and para protons between 7.5-7.7 ppm.[7]

  • Key Difference: The introduction of the ortho-tert-butylsulfanyl group in our target molecule breaks the C₂ symmetry of the benzoic acid aromatic system. Instead of three distinct aromatic signals with a 2:2:1 integration ratio, we expect four separate signals for the four aromatic protons.[3] Furthermore, the electron-donating nature of the sulfur atom will cause a general upfield (shielding) shift for some of the aromatic protons compared to benzoic acid.

Comparison with Thioanisole

Thioanisole (C₆H₅SCH₃) allows us to observe the effect of a thioether group on the benzene ring in isolation. The protons on a carbon adjacent to a sulfur in a thioether typically appear in the 2.0 to 2.5 ppm range.[8]

  • Key Difference: The tert-butyl group in our target molecule will appear as a singlet around 1.4 ppm, significantly more shielded than the methyl protons of thioanisole (~2.5 ppm). This is a classic example of alpha vs. beta substitution effects. The nine equivalent protons of the tert-butyl group result in a signal with a large integration value, often making it a prominent feature in the spectrum.[5]

Part 3: Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure outlines the essential steps for analyzing a solid organic compound like 2-tert-Butylsulfanyl-benzoic acid.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-tert-Butylsulfanyl-benzoic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many organic compounds, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the carboxylic acid proton.[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for reference.[3]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Set standard acquisition parameters:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: 0-12 ppm (or wider if acidic protons are expected to be further downfield).

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃ + TMS) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire FID lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_cal 8. Phase and Calibrate ft->phase_cal integrate 9. Integrate and Analyze phase_cal->integrate report Final Spectrum integrate->report

Figure 2: Standard workflow for ¹H NMR spectroscopy.

Part 4: In-Depth Discussion of Spectral Features

  • The Carboxylic Acid Proton: The chemical shift of the -COOH proton is highly variable (10-12 ppm) and depends on factors like solvent, concentration, and temperature, all of which affect hydrogen bonding.[9] In many cases, this peak is broad and may not show coupling to other protons due to rapid chemical exchange. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid peak will disappear as the proton is exchanged for deuterium.[1]

  • Aromatic Region Complexity: The four protons on the benzene ring form a complex spin system. The proton at position 6 (Hₑ), being ortho to the carbonyl group, is expected to be the most downfield signal and should appear as a doublet of doublets due to coupling with its ortho neighbor (H at position 5) and its meta neighbor (H at position 3). The remaining protons will show overlapping multiplets, with their precise shifts and coupling patterns being highly sensitive to the conformational preferences of the two ortho substituents.[10][11]

  • The tert-Butyl Singlet: The signal for the tert-butyl group is one of the most recognizable features. Its nine equivalent protons produce a strong singlet, as there are no protons on the adjacent sulfur or quaternary carbon to induce splitting.[5] Its chemical shift between 1.2 and 1.6 ppm is characteristic for a tert-butyl group attached to a sulfur atom, which is less electronegative than oxygen (a tert-butoxy group appears around 1.3 ppm, but adjacent to an aromatic ring, the thio- variant is slightly different).

Conclusion

The ¹H NMR spectrum of 2-tert-Butylsulfanyl-benzoic acid is a rich source of structural information. A systematic analysis, beginning with the most characteristic signals—the downfield carboxylic acid proton and the upfield nine-proton tert-butyl singlet—provides a strong foundation for interpretation. The complexity of the aromatic region, a direct consequence of the ortho-substitution pattern, can be deciphered by considering the electronic effects of the substituents and through comparison with simpler reference molecules like benzoic acid and thioanisole. This comparative approach, combined with a robust experimental protocol, ensures a confident and accurate structural elucidation, a critical step in chemical research and development.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved February 23, 2026, from [Link]

  • Kamer, P. C., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved February 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 23, 2026, from [Link]

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. Retrieved February 23, 2026, from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved February 23, 2026, from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 23, 2026, from [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved February 23, 2026, from [Link]

  • St. Benedict & St. John's University. (n.d.). Chemical Shift. Retrieved February 23, 2026, from [Link]

  • Larda, S., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(43), 5736-5740. [Link]

  • Canadian Journal of Chemistry. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 23, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved February 23, 2026, from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 23, 2026, from [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-tert-Butylsulfanyl-benzoic Acid and 2-mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of sulfur-containing aromatic compounds is of paramount importance. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of sulfur-containing aromatic compounds is of paramount importance. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-tert-Butylsulfanyl-benzoic acid and its thiol analogue, 2-mercaptobenzoic acid. By examining their structural differences and the resulting impact on their chemical behavior, this document aims to equip researchers with the foundational knowledge to select the appropriate molecule for their specific synthetic and developmental needs.

Introduction: Unmasking the Sulfur Center

At the heart of this comparison lie two structurally related benzoic acid derivatives distinguished by the nature of their sulfur-containing substituent at the ortho position. 2-Mercaptobenzoic acid, also known as thiosalicylic acid, possesses a free thiol (-SH) group, a moiety renowned for its nucleophilicity and propensity to engage in redox chemistry. In contrast, 2-tert-Butylsulfanyl-benzoic acid features a thioether linkage, with the sulfur atom covalently bonded to a sterically demanding tert-butyl group. This seemingly subtle difference profoundly alters the reactivity of the sulfur atom, a critical consideration in molecular design and synthesis.

Table 1: Physicochemical Properties of 2-tert-Butylsulfanyl-benzoic acid and 2-mercaptobenzoic acid

Property2-tert-Butylsulfanyl-benzoic acid2-mercaptobenzoic acid
Molecular Formula C₁₁H₁₄O₂SC₇H₆O₂S
Molar Mass 210.29 g/mol 154.19 g/mol
Appearance White to off-white solidYellowish crystalline solid[1]
pKa (Thiol) N/A~5-6 (first dissociation)
Key Functional Group Thioether (-S-C(CH₃)₃)Thiol (-SH)

Comparative Reactivity Analysis: A Tale of Two Sulfurs

The divergent reactivity of these two molecules can be primarily attributed to two key factors: the presence of an acidic proton in 2-mercaptobenzoic acid and the significant steric hindrance imparted by the tert-butyl group in its thioether counterpart.

Nucleophilicity and Acidity: The Active Thiol

The thiol group of 2-mercaptobenzoic acid is acidic, with a pKa value that allows for the formation of a thiolate anion under relatively mild basic conditions. This thiolate is a potent nucleophile, readily participating in a variety of substitution and addition reactions.[2][3] This high nucleophilicity is a cornerstone of its utility in organic synthesis.[2]

In stark contrast, the sulfur atom in 2-tert-Butylsulfanyl-benzoic acid is part of a thioether linkage and lacks an acidic proton. Consequently, it is a significantly weaker nucleophile. While the sulfur lone pairs can still participate in reactions, the steric bulk of the adjacent tert-butyl group severely impedes the approach of electrophiles.[4] This steric shielding is a dominant factor in its reduced reactivity.

Figure 1: Conceptual comparison of factors influencing nucleophilicity.
Oxidation and Disulfide Bond Formation: A Key Distinction

A hallmark of thiols is their susceptibility to oxidation, most notably the formation of disulfide bonds. 2-Mercaptobenzoic acid readily undergoes oxidation to form 2,2'-dithiodibenzoic acid, a reaction that is highly dependent on pH.[5] Under neutral to mildly basic conditions, this oxidation can proceed spontaneously in the presence of air.[5]

Conversely, the thioether in 2-tert-Butylsulfanyl-benzoic acid is significantly more resistant to oxidation. While strong oxidizing agents can oxidize thioethers to sulfoxides and sulfones, the conditions required are considerably harsher than those needed to form a disulfide from the corresponding thiol. The tert-butyl group also sterically hinders the approach of oxidizing agents to the sulfur atom. This stability is the primary reason for the use of the S-tert-butyl group as a protecting group for thiols in multi-step synthesis.

G cluster_0 2-mercaptobenzoic acid cluster_1 2-tert-Butylsulfanyl-benzoic acid A 2-mercaptobenzoic acid B 2,2'-dithiodibenzoic acid A->B Mild Oxidation (e.g., air, pH > 7) C 2-tert-Butylsulfanyl-benzoic acid D Sulfoxide/Sulfone C->D Strong Oxidation (e.g., H₂O₂, m-CPBA)

Figure 2: Comparative oxidation pathways.
Electrophilic Aromatic Substitution

The electronic influence of the sulfur-containing substituent on the aromatic ring also warrants consideration in electrophilic aromatic substitution reactions. The thiol group in 2-mercaptobenzoic acid is an ortho-, para-directing group. However, the high reactivity of the thiol itself can lead to side reactions under typical electrophilic aromatic substitution conditions.

For 2-tert-Butylsulfanyl-benzoic acid, the -S-tBu group is also an ortho-, para-director. The tert-butyl group's steric bulk can influence the regioselectivity, often favoring substitution at the para position to the carboxyl group.[4]

Stability and Cleavage

The stability of the sulfur-carbon bond is a critical point of differentiation. The S-H bond in 2-mercaptobenzoic acid is readily cleaved in acid-base reactions. In contrast, the sulfur-tert-butyl bond in 2-tert-Butylsulfanyl-benzoic acid is robust and requires strong acidic conditions, often in the presence of scavengers, for cleavage to regenerate the free thiol. This stability makes it an effective protecting group for the thiol functionality during various synthetic transformations.

Experimental Protocols

Synthesis of 2-tert-Butylsulfanyl-benzoic acid

A common method for the synthesis of aryl thioethers is the nucleophilic substitution of an aryl halide with a thiolate. A plausible route for the synthesis of 2-tert-Butylsulfanyl-benzoic acid involves the reaction of 2-halobenzoic acid with sodium tert-butylthiolate. A general procedure is described in a patent for related compounds.[6]

Protocol:

  • Preparation of Sodium tert-butylthiolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol. To this solution, slowly add tert-butylthiol.

  • Nucleophilic Substitution: In a separate flask, dissolve 2-chlorobenzoic acid in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Slowly add the freshly prepared sodium tert-butylthiolate solution to the 2-chlorobenzoic acid solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-tert-Butylsulfanyl-benzoic acid.

G 2-chlorobenzoic acid 2-chlorobenzoic acid Reaction Mixture Reaction Mixture 2-chlorobenzoic acid->Reaction Mixture + Sodium tert-butylthiolate in DMF Crude Product Crude Product Reaction Mixture->Crude Product Heat, then Acidify Pure 2-tert-Butylsulfanyl-benzoic acid Pure 2-tert-Butylsulfanyl-benzoic acid Crude Product->Pure 2-tert-Butylsulfanyl-benzoic acid Recrystallization

Figure 3: Synthetic workflow for 2-tert-Butylsulfanyl-benzoic acid.
Comparative Oxidation Experiment (Conceptual)

To empirically demonstrate the difference in oxidative stability, a parallel experiment can be conducted.

Materials:

  • 2-mercaptobenzoic acid

  • 2-tert-Butylsulfanyl-benzoic acid

  • Phosphate buffer (pH 7.4)

  • Hydrogen peroxide (3% solution)

  • TLC plates and developing solvent (e.g., ethyl acetate/hexanes with a small amount of acetic acid)

Procedure:

  • Prepare two separate solutions of 2-mercaptobenzoic acid and 2-tert-Butylsulfanyl-benzoic acid in a suitable organic solvent (e.g., ethanol) at the same concentration.

  • In two separate flasks, add a portion of the phosphate buffer.

  • To each flask, add an equal amount of the respective benzoic acid derivative solution.

  • To each flask, add a few drops of 3% hydrogen peroxide.

  • Stir both solutions at room temperature and monitor the progress of the reactions by TLC at regular intervals (e.g., 15 min, 30 min, 1 hour, 2 hours).

  • Analysis: Visualize the TLC plates under UV light. For the 2-mercaptobenzoic acid reaction, a new spot corresponding to the disulfide dimer should appear and the starting material spot should diminish. For the 2-tert-Butylsulfanyl-benzoic acid, little to no change is expected under these mild conditions.

Table 2: Expected Observations in Comparative Oxidation Experiment

CompoundObservation on TLC after 2 hours
2-mercaptobenzoic acid Significant formation of a new, less polar spot (disulfide) and decrease in the starting material spot.
2-tert-Butylsulfanyl-benzoic acid Predominantly the starting material spot with negligible or no formation of new spots.

Conclusion: Strategic Selection for Targeted Applications

The choice between 2-tert-Butylsulfanyl-benzoic acid and 2-mercaptobenzoic acid is a strategic one, dictated by the desired reactivity at the sulfur center.

  • 2-Mercaptobenzoic acid is the reagent of choice when a reactive thiol is required. Its high nucleophilicity and ability to form disulfide bonds make it a valuable building block for dynamic covalent chemistry, self-assembling monolayers, and as a precursor for various sulfur-containing heterocycles.[4]

  • 2-tert-Butylsulfanyl-benzoic acid , on the other hand, serves as a stable, protected form of its thiol counterpart. Its inertness under a wide range of reaction conditions makes it an ideal intermediate in multi-step syntheses where the thiol functionality needs to be masked until a later stage. The steric bulk of the tert-butyl group provides a robust shield, preventing unwanted side reactions at the sulfur atom.

By understanding the fundamental principles of their reactivity, researchers can harness the distinct chemical personalities of these two molecules to advance their scientific and developmental objectives.

References

  • Rowland, C. E., et al. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design, 11(3), 847-852.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Chemistry LibreTexts. (2020).
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  • PrepChem. (n.d.). Synthesis of Benzoic acid t-butyl ester.
  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I.
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  • Semantic Scholar. (n.d.). Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers.
  • Reddit. (2018). Help with comparing nucleophilicity of two molecules.
  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?.
  • PMC. (2020).
  • SpringerLink. (1991). Kinetic study of oxidation of some thioacids by bis(2,2'-bipyridyl) copper(ll)
  • MDPI. (2024). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine.
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  • PubMed. (1996). Rapid formation of the native 14-38 disulfide bond in the early stages of BPTI folding.
  • Current Protocols in Protein Science. (2017).
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  • PMC. (2006). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid.
  • NIST. (n.d.). Benzoic acid, 2-mercapto-.
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  • ResearchGate. (2011). Comparison of Two Thiobarbituric Acid (TBA)
  • PMC. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
  • PubChem. (n.d.). 2-Mercaptobenzoic Acid.
  • MedchemExpress. (n.d.). Thiosalicylic acid (2-Mercaptobenzoic acid) | Synthetic Stabilizer.
  • ResearchGate. (2009). Oxidation of benzothiazole, 2-mercaptobenzothiazole and 2-hydroxybenzothiazole in aqueous solution by means of H2O2/UV or photoassisted Fenton systems.
  • MDPI. (2022). 4-Mercaptobenzoic Acid Adsorption on TiO 2 Anatase (101) and TiO 2 Rutile (110) Surfaces.
  • ResearchGate. (2015). Electrostatic potential plot of 2-mercaptobenzoic acid drawn at an isosurface value of (a) 0.074 a.u. and (b) 0.001 a.u.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-tert-Butylsulfanyl-benzoic Acid

This document provides a detailed protocol for the safe and compliant disposal of 2-tert-Butylsulfanyl-benzoic acid. As a compound used in specialized research and development, specific safety and disposal data may not b...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-tert-Butylsulfanyl-benzoic acid. As a compound used in specialized research and development, specific safety and disposal data may not be readily available. Therefore, this guide is built upon the precautionary principle, synthesizing best practices from the handling of analogous chemical structures—namely organic acids, benzoic acid derivatives, and organosulfur compounds—to ensure the highest standards of laboratory safety and environmental stewardship.

Hazard Profile Analysis and Guiding Principles

Understanding the chemical nature of 2-tert-Butylsulfanyl-benzoic acid is fundamental to managing its waste. The molecule's structure informs our disposal strategy:

  • Benzoic Acid Moiety: This confers acidic properties. Organic acids must be handled with care, as they can be corrosive and require segregation from bases and certain other chemical classes to prevent dangerous reactions.[1][2][3]

  • tert-Butylsulfanyl Group: The presence of a sulfur-containing functional group necessitates special consideration. Organosulfur compounds can be malodorous and may have unique reactivity and toxicity profiles.[1] They must be segregated from strong acids and oxidizing agents.[1][2]

  • tert-Butyl Group: This bulky, non-polar group affects the compound's solubility, making it less soluble in water than benzoic acid itself.[4]

Given the absence of a specific Safety Data Sheet (SDS), all waste containing this compound must be treated as hazardous. The primary guiding principle is waste stream isolation : never mix waste containing 2-tert-Butylsulfanyl-benzoic acid with other chemical waste streams unless their compatibility is certain.

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all engineering controls and PPE are in place. This is a non-negotiable standard for minimizing exposure.

  • Engineering Controls: Always handle 2-tert-Butylsulfanyl-benzoic acid and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][5] Ensure an eyewash station and safety shower are immediately accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear ANSI-approved chemical splash goggles.[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always consult the glove manufacturer's compatibility chart.[3]

    • Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. For transfers of large quantities, consider a chemical-resistant apron.[3]

    • Footwear: Closed-toe shoes are required at all times.

Waste Segregation and Containerization Protocol

Proper segregation and containment are the most critical steps in the disposal process. All waste must be collected and stored as hazardous chemical waste for pickup by a licensed environmental disposal company.[6][7][8]

Step-by-Step Waste Collection
  • Designate Waste Containers: Before starting your experiment, prepare dedicated, properly labeled hazardous waste containers.

  • Solid Waste:

    • Collect unreacted compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a designated solid waste container.

    • This container should be a wide-mouth polyethylene or glass jar with a secure, screw-top lid.

    • Avoid generating dust when transferring solid material.[9]

  • Liquid Waste (Organic Solvents):

    • Collect all solutions of the compound in non-halogenated or halogenated organic solvents in a dedicated liquid waste container.

    • Crucially, do not mix these two solvent types. [1] Use separate containers for halogenated and non-halogenated streams.

    • The container must be made of a compatible material (e.g., glass or polyethylene for many solvents) with a screw-top cap.

  • Liquid Waste (Aqueous Solutions):

    • Collect all acidic aqueous waste in a dedicated container, typically a polyethylene carboy.[3]

    • Do not neutralize the waste. Neutralization can generate heat or unexpected byproducts. The pH of the waste will classify it as acidic corrosive.[3]

    • Segregate this organic acid waste from any mineral acid (e.g., HCl, H₂SO₄) waste streams.[1]

  • Labeling:

    • All waste containers must be clearly labeled before any waste is added.[3]

    • The label must include: "Hazardous Waste," the full chemical name "2-tert-Butylsulfanyl-benzoic acid," and the names and approximate percentages of any solvents or other chemicals in the mixture.[2]

    • Indicate the primary hazards (e.g., "Corrosive - Acid," "Toxic").

  • Storage:

    • Keep waste containers securely capped at all times, except when adding waste.[2]

    • Do not fill containers beyond 75-80% capacity to allow for vapor expansion (ullage).[1]

    • Store containers in a designated satellite accumulation area with secondary containment (e.g., a chemical-resistant tub).[3]

Waste Stream Management Summary
Waste TypeRecommended ContainerKey Labeling InformationSegregation & Storage Requirements
Solid Waste (Pure compound, contaminated disposables)Wide-mouth, screw-cap polyethylene or glass jar"Hazardous Waste," "Solid Organic Acid," "2-tert-Butylsulfanyl-benzoic acid"Store away from liquids and incompatibles.
Aqueous Liquid Waste (Solutions in water/buffers)Screw-cap polyethylene carboy or bottle"Hazardous Waste," "Aqueous Organic Acid," "2-tert-Butylsulfanyl-benzoic acid," list all componentsSegregate from bases, oxidizers, and mineral acids.[1][3] Store in secondary containment.
Organic Solvent Waste (Solutions in solvents)Screw-cap glass or appropriate plastic solvent bottle"Hazardous Waste," "Flammable Liquid," "Organic Acid," "2-tert-Butylsulfanyl-benzoic acid," list all components and percentagesSegregate halogenated from non-halogenated solvents.[1] Segregate from bases and oxidizers. Store in secondary containment.
Empty Stock Containers Original containerN/ATriple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label and dispose of the container in the appropriate glass or plastic recycling bin.[10]

Disposal Decision Workflow

The following workflow illustrates the logical steps for managing waste streams containing 2-tert-Butylsulfanyl-benzoic acid. The universal outcome is the safe collection of segregated waste for professional disposal.

DisposalWorkflow Disposal Decision Workflow for 2-tert-Butylsulfanyl-benzoic Acid cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_action Action & Segregation cluster_containment Final Containment Start Waste Generated (Solid, Liquid, or Contaminated Labware) Solid Solid Waste (e.g., pure compound, contaminated solids) Start->Solid Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Empty Empty Stock Container Start->Empty CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic Decon Triple Rinse with Appropriate Solvent Empty->Decon StoreSolid Store for Professional Disposal CollectSolid->StoreSolid CollectAq Collect in Labeled Aqueous Acid Waste Aqueous->CollectAq CollectOrg Collect in Labeled Organic Waste (Segregate Halogenated) Organic->CollectOrg CollectRinse Collect Rinsate as Hazardous Liquid Waste Decon->CollectRinse Final Professional Hazardous Waste Disposal StoreSolid->Final CollectAq->Final CollectOrg->Final CollectRinse->Final

Caption: Logical workflow for the segregation and disposal of waste streams.

Spill and Emergency Procedures

Accidents require immediate and correct responses. All personnel must be trained on these procedures before working with the chemical.[8]

  • For Solid Spills:

    • Evacuate all non-essential personnel from the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid generating dust.[3]

    • Carefully sweep the material into a designated hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Ventilate the area.

  • For Liquid Spills:

    • Evacuate all non-essential personnel.

    • If the spill involves a flammable solvent, eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using absorbent pads or booms.

    • Absorb the spill with an inert material (e.g., vermiculite, chemical absorbent pads). Do not use combustible materials like paper towels for large spills.

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area and ventilate thoroughly.

In case of personal exposure, follow first aid measures immediately:

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of significant exposure or if symptoms develop, seek immediate medical attention and provide the attending physician with as much information as possible about the chemical. [11][12]

References

  • Chemical Waste (Guidance Note). University of Glasgow. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Organic-Acids_SOP_Template.docx. Washington State University. [Link]

  • SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. [Link]

  • 2-tert-butylsulfanyl-benzoic acid (C11H14O2S). PubChemLite. [Link]

  • Removing organic sulfur compounds from natural gas. ResearchGate. [Link]

  • Safety Data Sheet: Sulphur. Carl ROTH. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Sulfur Mustard. NCBI Bookshelf. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program. [Link]

  • Process for the removal of organic sulfur in wastewater including an oxidative pretreatment.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • BENZOIC ACID Safety Data Sheet. Alpha Resources. [Link]

  • P-TERT-BUTYL BENZOIC ACID MSDS. Loba Chemie. [Link]

  • Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-tert-Butylsulfanyl-benzoic acid
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2-tert-Butylsulfanyl-benzoic acid
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